2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride
Overview
Description
2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a phenylethylamine moiety, and a methoxy group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol with 1-phenylethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Techniques such as crystallization and recrystallization are employed to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium hydroxide, halogenating agents
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenoxy derivatives .
Scientific Research Applications
2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the phenoxy group may participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar phenoxy structure but differs in the amine substitution pattern.
Uniqueness
2-[2-Methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylethylamine and phenoxy groups allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]-1-phenylethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3.ClH/c1-27-24-16-20(17-25-15-14-19-8-4-2-5-9-19)12-13-23(24)28-18-22(26)21-10-6-3-7-11-21;/h2-13,16,22,25-26H,14-15,17-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNRLWJRVDMHLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(C3=CC=CC=C3)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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